Cas no 1448078-70-3 (3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine)

3-(4-Chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine is a specialized sulfonamide derivative featuring a pyrrolidine core functionalized with two distinct aryl sulfonyl groups. The presence of 4-chlorobenzenesulfonyl and 2,5-difluorobenzenesulfonyl moieties enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering selective reactivity for further derivatization. The electron-withdrawing nature of the substituents may improve stability and influence binding interactions in target applications. This compound is suited for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, due to its structural rigidity and tunable electronic properties. Its well-defined molecular architecture ensures reproducibility in synthetic pathways.
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine structure
1448078-70-3 structure
商品名:3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
CAS番号:1448078-70-3
MF:C16H14ClF2NO4S2
メガワット:421.866467952728
CID:6400545
PubChem ID:71806035

3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
    • 3-(4-chlorophenyl)sulfonyl-1-(2,5-difluorophenyl)sulfonylpyrrolidine
    • AKOS024558670
    • F6435-8928
    • 1448078-70-3
    • 3-((4-chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine
    • インチ: 1S/C16H14ClF2NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2
    • InChIKey: PNGRYXVKVZFSEY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)S(C1CN(CC1)S(C1C=C(C=CC=1F)F)(=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 421.0020843g/mol
  • どういたいしつりょう: 421.0020843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 699
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 88.3Ų

3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-8928-15mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
15mg
$89.0 2023-09-09
Life Chemicals
F6435-8928-5μmol
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6435-8928-30mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
30mg
$119.0 2023-09-09
Life Chemicals
F6435-8928-10mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
10mg
$79.0 2023-09-09
Life Chemicals
F6435-8928-2μmol
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6435-8928-20μmol
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6435-8928-4mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
4mg
$66.0 2023-09-09
Life Chemicals
F6435-8928-3mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
3mg
$63.0 2023-09-09
Life Chemicals
F6435-8928-20mg
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
20mg
$99.0 2023-09-09
Life Chemicals
F6435-8928-10μmol
3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine
1448078-70-3
10μmol
$69.0 2023-09-09

3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidine 関連文献

3-(4-chlorobenzenesulfonyl)-1-(2,5-difluorobenzenesulfonyl)pyrrolidineに関する追加情報

3-(4-Chlorobenzenesulfonyl)-1-(2,5-Difluorobenzenesulfonyl)Pyrrolidine: A Comprehensive Overview

3-(4-Chlorobenzenesulfonyl)-1-(2,5-Difluorobenzenesulfonyl)Pyrrolidine, also known by its CAS number 1448078-70-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its pyrrolidine ring, which is substituted with two sulfonyl groups: one at the 3-position (4-chlorobenzenesulfonyl) and another at the 1-position (2,5-difluorobenzenesulfonyl). The combination of these substituents imparts unique chemical properties to the molecule, making it a subject of interest in contemporary research.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the sulfonylating agents. The 4-chlorobenzenesulfonyl group and the 2,5-difluorobenzenesulfonyl group are introduced onto the pyrrolidine ring through a series of nucleophilic substitutions or coupling reactions. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity in the synthesis of such compounds, which is crucial for their application in sensitive fields like drug discovery.

One of the most promising applications of 3-(4-Chlorobenzenesulfonyl)-1-(2,5-Difluorobenzenesulfonyl)Pyrrolidine lies in its potential as a building block for more complex molecules. The sulfonyl groups are known to act as electron-withdrawing groups, which can significantly influence the electronic properties of the pyrrolidine ring. This makes the compound an ideal candidate for exploring new drug candidates with enhanced bioavailability and selectivity.

Recent studies have focused on the role of this compound in medicinal chemistry, particularly in the development of kinase inhibitors. The unique structure of 3-(4-Chlorobenzenesulfonyl)-1-(2,5-Difluorobenzenesulfonyl)Pyrrolidine allows it to interact with specific protein targets, potentially leading to novel therapeutic agents. Researchers have also explored its use in peptide synthesis, where its ability to form stable amide bonds has shown promise.

In addition to its medicinal applications, this compound has garnered attention in materials science due to its potential as a precursor for advanced materials. The combination of sulfonyl groups and a pyrrolidine ring provides a versatile platform for designing materials with tailored properties, such as improved thermal stability or enhanced electrical conductivity.

The latest research on CAS No 1448078-70-3 has also highlighted its role in green chemistry initiatives. By optimizing synthetic pathways and reducing waste generation during production, this compound serves as a model for sustainable chemical manufacturing practices.

In conclusion, 3-(4-Chlorobenzenesulfonyl)-1-(2,5-Difluorobenzenesulfonyl)Pyrrolidine stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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